molecular formula C20H19NO2S B3008138 N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-13-2

N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B3008138
M. Wt: 337.44
InChI Key: RZWDLFBTFUTQPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives can be achieved through various methods. For instance, one-pot three-component synthesis is described for creating N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives using 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst under reflux conditions . This method offers advantages such as good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions. Although the target compound is not explicitly mentioned, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to various aromatic systems. The papers provided do not directly analyze the molecular structure of "N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide," but they do describe the structural characterization of similar compounds using techniques such as 1H NMR, IR, and MS . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide." However, acetamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, Suzuki coupling is mentioned as a method for creating N-aryl substituted phenyl acetamide analogs . This reaction is useful for forming carbon-carbon bonds between aryl groups, which could be relevant for modifying the structure of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The provided papers do not discuss the specific properties of "N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide," but they do mention the biological activities of similar compounds, such as agonistic activity against β3-adrenergic receptors and anticonvulsant activities . These properties are significant for the potential therapeutic applications of these compounds. Additionally, the ability of a compound to cross the blood-brain barrier (BBB) is a critical physical property for central nervous system-active drugs, as discussed in the context of a PET ligand for imaging 5-HT2A receptors .

Scientific Research Applications

Analytical Chemistry Applications

  • Fluorogenic Labeling for HPLC : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative related to N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide, has been used as a fluorogenic labeling reagent for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This approach enables selective and rapid detection of thiols, demonstrating the compound's utility in enhancing analytical methodologies (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Materials Science

  • Synthesis of Co-Crystals : Research has shown that N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, structurally related to the target compound, forms co-crystals with aromatic diols, demonstrating potential in the design of novel material properties through molecular engineering (Karmakar, Kalita, & Baruah, 2009).

Pharmacological Applications

  • Anticancer and Antimicrobial Activities : A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which share a similar structural motif with the compound of interest, have been synthesized and evaluated for their anticancer and antimicrobial activities. This highlights the potential of such compounds in the development of new therapeutic agents (Kumar et al., 2019).

Environmental Studies

  • Herbicide Metabolism : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have provided insights into the metabolic pathways and potential environmental and health impacts of structurally related compounds. Such research is crucial for understanding the biotransformation and potential toxicity of chemical agents used in agriculture (Coleman, Linderman, Hodgson, & Rose, 2000).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its behavior.


properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-23-19-12-11-18(16-5-3-4-6-17(16)19)21-20(22)13-14-7-9-15(24-2)10-8-14/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWDLFBTFUTQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide

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